2-Methyl-8-phenoxyquinoline

Description

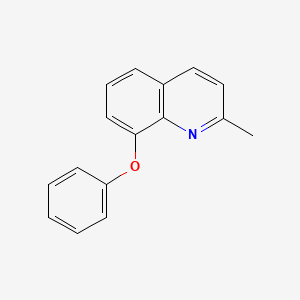

2-Methyl-8-phenoxyquinoline (CAS 1846-92-0) is a quinoline derivative featuring a methyl group at position 2 and a phenoxy substituent at position 6. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol. The compound’s structure combines the aromatic quinoline backbone with electron-donating (methyl) and electron-withdrawing (phenoxy) groups, influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-methyl-8-phenoxyquinoline |

InChI |

InChI=1S/C16H13NO/c1-12-10-11-13-6-5-9-15(16(13)17-12)18-14-7-3-2-4-8-14/h2-11H,1H3 |

InChI Key |

CBUIPSPLKYBPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-phenoxyquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known methods include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-phenoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Methyl-8-phenoxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.

Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-Methyl-8-phenoxyquinoline involves its interaction with various molecular targets:

DNA Gyrase Inhibition: It inhibits bacterial DNA gyrase, leading to the disruption of DNA replication and transcription.

Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.

Pathways Involved: The compound interferes with the DNA synthesis pathway, ultimately leading to cell death in microbial and cancer cells

Comparison with Similar Compounds

(a) 8-Hydroxy-2-methylquinoline

- Formula: C₁₀H₉NO

- Molecular Weight : 159.19 g/mol

- Key Features: The hydroxyl group at position 8 enables hydrogen bonding and metal coordination. This compound forms luminescent zinc complexes (e.g., 8-hydroxy-2-methylquinolinium diiodidozincate) used in optoelectronic materials .

- Applications : Light-emitting diodes (LEDs), sensors, and catalytic systems .

(b) 2-Methyl-8-nitroquinoline

(c) 8-Chloro-2-methylquinoline

(d) 8-Fluoro-5-methoxy-2-methylquinoline

- Formula: C₁₁H₁₀FNO

- Molecular Weight : 191.20 g/mol

- Key Features : Fluorine and methoxy groups enhance metabolic stability and bioavailability.

- Applications : Anticancer and anti-inflammatory drug development .

Comparative Data Table

Research Findings and Trends

Recent studies highlight this compound as a scaffold for kinase inhibitors and antimicrobial agents. Its phenoxy group’s electron-withdrawing nature modulates quinoline’s basicity, enhancing binding to biological targets . In contrast, 8-hydroxy-2-methylquinoline dominates materials research due to its ability to form stable metal-organic frameworks (MOFs) .

Biological Activity

2-Methyl-8-phenoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of quinoline, including this compound, showed potent effects against various pathogenic bacteria. For instance, a derivative was tested against Staphylococcus aureus and Klebsiella pneumoniae, yielding inhibition zones comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These findings suggest that this compound and its derivatives could be promising candidates for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation in various assays. For example, a hybrid compound incorporating this compound demonstrated no cytotoxicity against non-cancerous cell lines at concentrations up to 200 µM while exhibiting significant activity against cancer cell lines such as HeLa .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.

- DNA Interaction : It can interfere with DNA synthesis, leading to cell death or growth inhibition.

- Receptor Modulation : The compound may interact with receptors involved in various biological pathways, affecting cellular responses .

Study on Antibacterial Activity

A significant study focused on synthesizing novel derivatives of quinoline and evaluating their antibacterial efficacy. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.0625 mg/mL against Staphylococcus aureus, outperforming the standard drug .

Research on Anticancer Efficacy

In another study, researchers synthesized a series of quinoline derivatives and tested their effects on various cancer cell lines. The results showed that compounds containing the phenoxy group exhibited superior anticancer activity compared to their non-substituted counterparts. This suggests that the structural modifications introduced by the phenoxy group enhance the therapeutic potential of quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.